molecular formula C13H11N5O3S3 B2711609 N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203021-42-4

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2711609
CAS RN: 1203021-42-4
M. Wt: 381.44
InChI Key: KVACQCRAUJUAHH-UHFFFAOYSA-N
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Description

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H11N5O3S3 and its molecular weight is 381.44. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

  • A study focused on the interaction of 5-aminoimidazole-4-carboxamide with alkyl isocyanates, which can be cyclized to form compounds including temozolomide, an antitumor drug. This research could provide insights into the synthesis of similar compounds for antitumor applications (Wang et al., 1997).

Antimicrobial and Antitubercular Activities

  • A series of N-substituted derivatives of 2-amino-5-nitrothiazole were synthesized and evaluated for their antimicrobial and antitubercular activities. This research highlights the potential of such compounds in treating bacterial and fungal infections, as well as tuberculosis (Samadhiya et al., 2013).

Antileishmanial Activity

  • Novel compounds based on 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole were developed and evaluated as antileishmanial agents. This study demonstrates the potential of such compounds in treating leishmaniasis, a parasitic disease (Sadat-Ebrahimi et al., 2019).

Inhibition of Nitric Oxide Synthase

  • Pyrazoline and thiadiazoline derivatives were synthesized and their activities against different isoforms of nitric oxide synthase were reported. This research suggests potential applications of these compounds in conditions where modulation of nitric oxide synthase is beneficial (Arias et al., 2018).

Anticancer Evaluation

  • A study involving the synthesis and in vitro anticancer evaluation of a series of compounds containing a thiadiazole scaffold showed promising results. These compounds exhibited significant anticancer activity against various human cancer cell lines, suggesting their potential in cancer therapy (Tiwari et al., 2017).

Carbonic Anhydrase Inhibition

  • Metal complexes of N-substituted thiadiazole derivatives were synthesized and shown to have strong inhibitory properties against carbonic anhydrase, an enzyme important in many physiological processes. This suggests potential applications in conditions where carbonic anhydrase modulation is therapeutic (Büyükkıdan et al., 2013).

Corrosion Inhibition

  • 1,3,4-thiadiazoles were investigated as corrosion inhibitors of mild steel, showing that some derivatives can be effective in protecting metal surfaces from corrosion, which has implications in industrial applications (Bentiss et al., 2007).

properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S3/c1-2-3-8-11(24-17-16-8)12(19)15-13-14-9(6-23-13)10-4-7(5-22-10)18(20)21/h4-6H,2-3H2,1H3,(H,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVACQCRAUJUAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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